3-(4-BROMO-1H-PYRAZOL-1-YL)-N-(5-BROMO-2-PYRIDYL)PROPANAMIDE
Overview
Description
3-(4-BROMO-1H-PYRAZOL-1-YL)-N-(5-BROMO-2-PYRIDYL)PROPANAMIDE is a synthetic organic compound that features both pyrazole and pyridine rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-BROMO-1H-PYRAZOL-1-YL)-N-(5-BROMO-2-PYRIDYL)PROPANAMIDE typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Bromination: The pyrazole ring can be brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent.
Formation of the Pyridine Ring: The pyridine ring can be synthesized via various methods, such as the Hantzsch pyridine synthesis.
Coupling Reaction: The brominated pyrazole and pyridine derivatives can be coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole or pyridine rings.
Reduction: Reduction reactions could target the carbonyl group or the bromine substituents.
Substitution: The bromine atoms on the pyrazole and pyridine rings can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce a variety of functionalized pyrazole-pyridine compounds.
Scientific Research Applications
3-(4-BROMO-1H-PYRAZOL-1-YL)-N-(5-BROMO-2-PYRIDYL)PROPANAMIDE could have several applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes involving pyrazole and pyridine derivatives.
Medicine: Investigation of its potential as a therapeutic agent, particularly in areas like oncology or neurology.
Industry: Use in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, compounds with pyrazole and pyridine rings can interact with enzymes, receptors, or other proteins, potentially inhibiting or activating their function. The bromine atoms might also play a role in binding interactions or in facilitating metabolic transformations.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chloro-1H-pyrazol-1-yl)-N-(5-chloro-2-pyridinyl)propanamide
- 3-(4-fluoro-1H-pyrazol-1-yl)-N-(5-fluoro-2-pyridinyl)propanamide
- 3-(4-methyl-1H-pyrazol-1-yl)-N-(5-methyl-2-pyridinyl)propanamide
Uniqueness
The presence of bromine atoms in 3-(4-BROMO-1H-PYRAZOL-1-YL)-N-(5-BROMO-2-PYRIDYL)PROPANAMIDE may confer unique properties, such as increased lipophilicity or specific binding interactions, compared to its chloro, fluoro, or methyl analogs.
Properties
IUPAC Name |
3-(4-bromopyrazol-1-yl)-N-(5-bromopyridin-2-yl)propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Br2N4O/c12-8-1-2-10(14-5-8)16-11(18)3-4-17-7-9(13)6-15-17/h1-2,5-7H,3-4H2,(H,14,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAHXDKPXSUZORA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)NC(=O)CCN2C=C(C=N2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Br2N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.